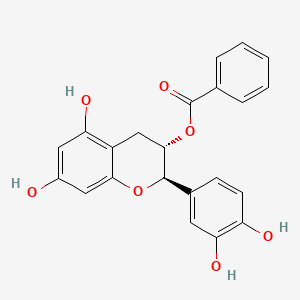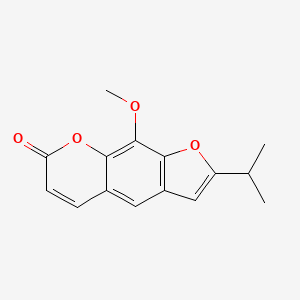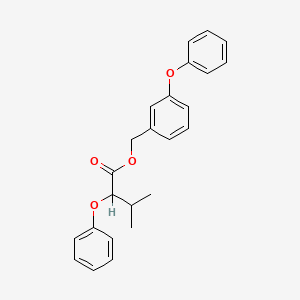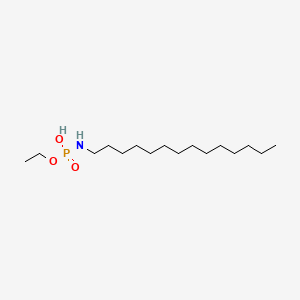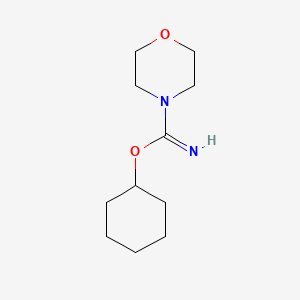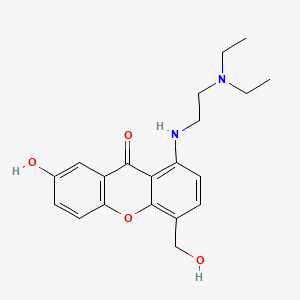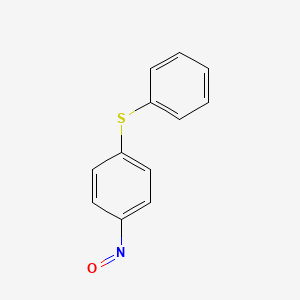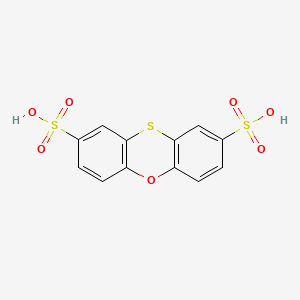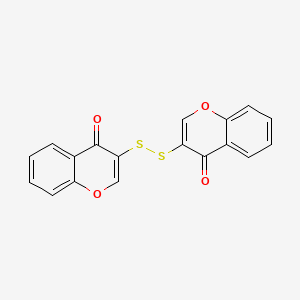
Desdiacetylpancuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desdiacetylpancuronium is a metabolite of pancuronium bromide, a long-acting, bis-quaternary aminosteroid, non-depolarizing neuromuscular blocking drug. Pancuronium bromide is used primarily in anesthesia to induce muscle relaxation during surgery or mechanical ventilation. This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
The synthesis of desdiacetylpancuronium involves the deacetylation of pancuronium bromide. This process typically requires specific reaction conditions, including the use of strong bases or enzymatic catalysts to remove the acetyl groups from the parent compound. Industrial production methods for this compound are less common, as it is primarily a metabolite rather than a directly synthesized compound.
Analyse Des Réactions Chimiques
Desdiacetylpancuronium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Desdiacetylpancuronium has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and degradation products of neuromuscular blocking agents.
Biology: Researchers use it to understand the pharmacokinetics and pharmacodynamics of muscle relaxants.
Medicine: It helps in the development of new anesthetic drugs with improved safety profiles.
Industry: While not commonly used in industrial applications, it serves as a reference compound in the quality control of pharmaceutical products.
Mécanisme D'action
Desdiacetylpancuronium, like its parent compound pancuronium bromide, acts as a competitive inhibitor at the postjunctional nicotinic acetylcholine receptor. It binds to the alpha subunit of the receptor, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane. This results in muscle relaxation and paralysis, which is useful during surgical procedures.
Comparaison Avec Des Composés Similaires
Desdiacetylpancuronium is similar to other non-depolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium. it is unique in that it is a metabolite of pancuronium bromide, giving it distinct pharmacokinetic properties. Unlike its parent compound, this compound has a shorter duration of action and is less potent, making it less commonly used in clinical practice.
Similar compounds include:
Vecuronium: An intermediate-acting non-depolarizing neuromuscular blocker.
Rocuronium: Another intermediate-acting agent with a rapid onset of action.
Cisatracurium: Known for its predictable elimination and minimal side effects.
This compound’s uniqueness lies in its role as a metabolite, providing insights into the metabolism and excretion of neuromuscular blocking drugs.
Propriétés
Numéro CAS |
43021-46-1 |
|---|---|
Formule moléculaire |
C31H56N2O2+2 |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C31H56N2O2/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33/h22-29,34-35H,5-21H2,1-4H3/q+2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
LPXWONMTBVUBHC-OBIZLECESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C |
SMILES canonique |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




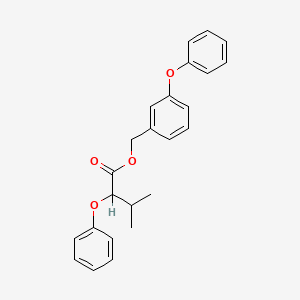
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
